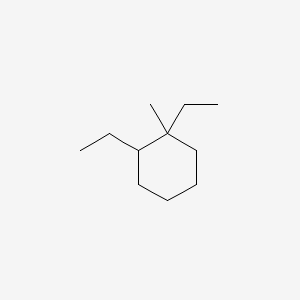
1,2-Diethyl-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by a cyclohexane ring with two ethyl groups and one methyl group attached to it. It is typically a colorless liquid and is known for its chemical stability and low volatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the reaction of cyclohexane with ethyl chloride and methyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding aromatic compounds. This process typically uses a metal catalyst such as palladium or platinum supported on carbon. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-1-methylcyclohexane has various applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis due to its chemical stability and low volatility.
Biology: This compound is used in studies involving the metabolism and biotransformation of cycloalkanes in biological systems.
Medicine: Research on its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic processes. The specific pathways and molecular targets depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Vergleich Mit ähnlichen Verbindungen
1,2-Diethyl-1-methylcyclohexane can be compared with other similar compounds, such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group present in this compound.
1,1-Diethylcyclohexane: Both ethyl groups are attached to the same carbon atom, differing in the position of substitution.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity compared to other disubstituted cyclohexanes .
Eigenschaften
CAS-Nummer |
82162-00-3 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






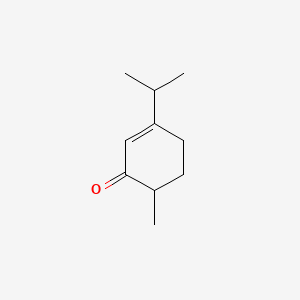
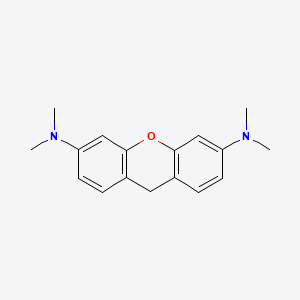

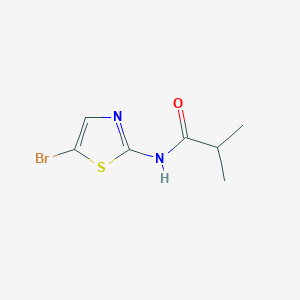
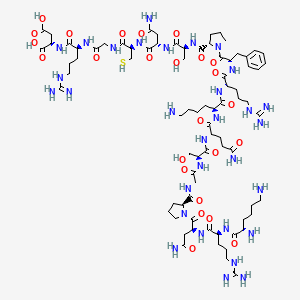
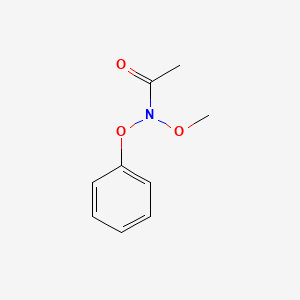
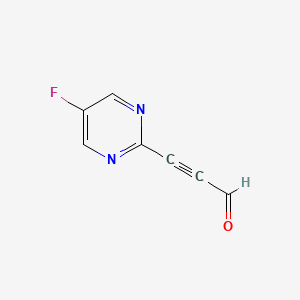
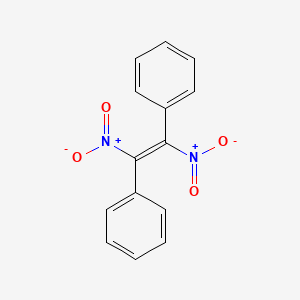

![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
